1,4-Diazabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[3.3.3]undecane is a bicyclic organic compound with the molecular formula C₉H₁₈N₂. It is a heterocyclic compound featuring two nitrogen atoms within its bicyclic structure. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
1,4-Diazabicyclo[3.3.3]undecane can be synthesized through several methods. One common synthetic route involves the reductive cleavage of hydrazinium dications. This method involves the reduction of hydrazinium dications to form the desired bicyclic compound . The reaction conditions typically include the use of reducing agents and specific solvents to facilitate the formation of the bicyclic structure.
Analyse Chemischer Reaktionen
1,4-Diazabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[3.3.3]undecane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Diazabicyclo[3.3.3]undecane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form interactions with various substrates, facilitating chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazabicyclo[3.3.3]undecane can be compared with other similar bicyclic compounds, such as:
1,5-Diazabicyclo[3.3.3]undecane: Another bicyclic compound with similar structural features.
1,6-Diazabicyclo[4.3.3]dodecane: A related compound with a different ring size and structure.
1,4-Diazabicyclo[2.2.2]octane: A smaller bicyclic compound with similar nitrogen-containing rings .
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
676140-10-6 |
---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1,4-diazabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18N2/c1-3-9-4-2-7-11(6-1)8-5-10-9/h9-10H,1-8H2 |
InChI-Schlüssel |
ZYONWCYGYKCGTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCN(C1)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.